rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione,cis
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Overview
Description
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione,cis: is a cyclic compound that features a unique structure combining a pyrano ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione,cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihydroxy compound with a pyrazine derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione,cis is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure can serve as a model for understanding the behavior of similar compounds in biological systems.
Medicine: In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and its potential as a drug candidate.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and material science.
Mechanism of Action
The mechanism of action of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione,cis involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis
- rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, trans
Uniqueness: rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione,cis is unique due to its specific stereochemistry and the combination of the pyrano and pyrazine rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H10N2O3 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
(4aR,8aR)-4,4a,5,7,8,8a-hexahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H10N2O3/c10-6-7(11)9-5-3-12-2-1-4(5)8-6/h4-5H,1-3H2,(H,8,10)(H,9,11)/t4-,5+/m1/s1 |
InChI Key |
BFLSKSRCCVVBIN-UHNVWZDZSA-N |
Isomeric SMILES |
C1COC[C@H]2[C@@H]1NC(=O)C(=O)N2 |
Canonical SMILES |
C1COCC2C1NC(=O)C(=O)N2 |
Origin of Product |
United States |
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